4-Metil-3-nitrofenol

Descripción general

Descripción

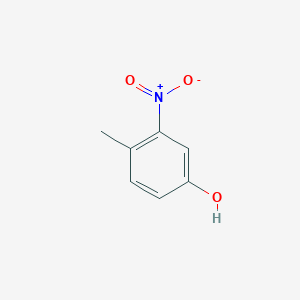

4-Methyl-3-nitrophenol, also known as 3-Nitro-4-methylphenol, is an organic compound with the molecular formula C7H7NO3. It is a pale yellow crystalline solid that is slightly soluble in water. This compound is used in various chemical syntheses and has applications in different fields such as agriculture and pharmaceuticals .

Aplicaciones Científicas De Investigación

4-Methyl-3-nitrophenol has several scientific research applications:

Chemistry: It is used as a starting material in the synthesis of various organic compounds.

Biology: It serves as a standard in the determination of nitrophenols in environmental samples.

Medicine: It is used in the synthesis of biologically active molecules and pharmaceuticals.

Industry: It is employed in the preparation of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

Target of Action

4-Methyl-3-nitrophenol (3M4NP) is a degradation product of the organophosphate insecticide fenitrothion and a major component of diesel exhaust particles . It is known to target various biological systems, including microbial strains capable of degrading 3M4NP , and the female reproductive system, specifically affecting meiosis progression in oocytes .

Mode of Action

The mode of action of 3M4NP involves its interaction with its targets, leading to various changes. For instance, in microbial degradation, enzymes such as PNP 4-monooxygenase (PnpA) and 1,4-benzoquinone reductase (PnpB) play a crucial role . PnpA catalyzes the monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ), and PnpB reduces MBQ to methylhydroquinone (MHQ) .

Biochemical Pathways

The biochemical pathways affected by 3M4NP involve the conversion of 3M4NP to MBQ and then to MHQ . This process is part of the degradation pathway of 3M4NP in certain microbial strains . The enzymes PnpCD, PnpE, and PnpF are likely involved in the lower pathway of 3M4NP catabolism .

Result of Action

The action of 3M4NP results in significant molecular and cellular effects. In the context of oocyte maturation, exposure to 3M4NP has been found to compromise oocyte maturation, disturb spindle stability, induce mitochondrial dysfunction, and trigger early apoptosis in oocytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3M4NP. For instance, under aerobic environmental conditions, fenitrothion can degrade rapidly to produce 3M4NP . The presence of certain microbial strains in the environment can also influence the degradation of 3M4NP .

Análisis Bioquímico

Biochemical Properties

4-Methyl-3-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been reported that the microbial degradation of 4-Methyl-3-nitrophenol involves enzymes such as PNP 4-monooxygenase (PnpA) and a 1,4-benzoquinone reductase (PnpB) in Burkholderia sp. strain SJ98 . PnpA catalyzes the monooxygenation of 4-Methyl-3-nitrophenol to methyl-1,4-benzoquinone (MBQ), while PnpB reduces MBQ to methylhydroquinone (MHQ) .

Cellular Effects

The effects of 4-Methyl-3-nitrophenol on cells are significant. It has been found to compromise oocyte maturation, disturb spindle stability, and induce mitochondrial dysfunction . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Methyl-3-nitrophenol involves its interaction with biomolecules and changes in gene expression. As mentioned earlier, PnpA and PnpB play crucial roles in the degradation of 4-Methyl-3-nitrophenol . The compound’s effects on oocyte maturation are also associated with changes in the mRNA levels of mitochondria-related genes .

Temporal Effects in Laboratory Settings

The effects of 4-Methyl-3-nitrophenol can change over time in laboratory settings. For example, the compound’s impact on oocyte maturation was observed during in vitro maturation of mouse oocytes

Dosage Effects in Animal Models

The effects of 4-Methyl-3-nitrophenol can vary with different dosages in animal models. In a study involving castrated immature rats, it was found that exposure to 4-Methyl-3-nitrophenol at doses of 1, 10, or 100 mg/kg for 5 consecutive days had significant effects on the weights of the livers and seminal vesicles, as well as on the concentrations of plasma testosterone .

Metabolic Pathways

4-Methyl-3-nitrophenol is involved in specific metabolic pathways. In Burkholderia sp. strain SJ98, the degradation of 4-Methyl-3-nitrophenol involves the conversion of the compound to MBQ and MHQ, which are then further metabolized .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrophenol can be synthesized through a multi-step process involving nitration and hydrolysis. One common method involves the nitration of m-cresol (3-methylphenol) with nitric acid in the presence of sulfuric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods: The industrial production of 4-Methyl-3-nitrophenol typically involves the following steps:

Esterification: Cresol is charged into an alkaline solution and heated with phosgene to form a carbonic ester.

Nitration: The ester is then nitrated using a mixture of industrial sulfuric acid and nitric acid.

Hydrolysis: The nitrated product is hydrolyzed with sodium carbonate, followed by acidification with hydrochloric acid to obtain the crude product.

Refining: The crude product is purified through recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-3-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 4-Methyl-3-aminophenol.

Substitution: Halogenated derivatives such as 4-Methyl-3-bromophenol.

Comparación Con Compuestos Similares

- 2-Nitro-4-hydroxytoluene

- 3-Nitro-p-cresol

- 4-Hydroxy-2-nitrotoluene

Comparison: 4-Methyl-3-nitrophenol is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and applications. Compared to 2-Nitro-4-hydroxytoluene and 3-Nitro-p-cresol, 4-Methyl-3-nitrophenol has distinct chemical properties that make it suitable for specific synthetic and industrial applications .

Actividad Biológica

4-Methyl-3-nitrophenol (3M4NP) is a nitrophenolic compound that has garnered attention due to its biological activities and potential environmental impacts. This article explores the biochemical properties, microbial degradation pathways, toxicity, and endocrine-disrupting effects of 3M4NP, supported by relevant case studies and research findings.

4-Methyl-3-nitrophenol is characterized by its nitro group (-NO2) and hydroxyl group (-OH) attached to a methyl-substituted aromatic ring. Its chemical formula is C7H7N03, and it is known for its role as an intermediate in various chemical syntheses and as a pollutant in wastewater.

Microbial Degradation

Microbial Utilization:

Research indicates that certain bacterial strains can utilize 3M4NP as a carbon source. For instance, Burkholderia sp. strain SJ98 has been shown to degrade 3M4NP through a series of enzymatic reactions. The strain employs a cluster of genes responsible for the catabolism of structurally similar compounds, including para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) .

Biochemical Pathways:

The degradation of 3M4NP involves two proposed pathways:

- Catechol Pathway: In this pathway, catechol is formed as an intermediate after the removal of the methyl group prior to ring cleavage.

- Hydroquinone Pathway: Alternatively, some strains convert 3M4NP to methylhydroquinone (MHQ) before ring cleavage occurs .

Enzymatic Activity

Enzymes involved in the degradation of 3M4NP include:

- PNP 4-monooxygenase (PnpA): Catalyzes the monooxygenation of 3M4NP, with a Michaelis constant () value of approximately 20.3 μM.

- 1,4-Benzoquinone reductase (PnpB): Reduces MBQ to MHQ, enhancing the activity of PnpA .

Toxicity Studies

Acute and Chronic Toxicity:

Toxicity studies have demonstrated that 3M4NP exhibits significant adverse effects on various test organisms. In an OECD preliminary reproductive/developmental toxicity test on rats, doses of 300 mg/kg/day resulted in decreased locomotor activity and other physiological changes . The No Observed Effect Level (NOEL) was determined to be 100 mg/kg/day.

Genotoxicity:

Genotoxicity assessments showed mixed results; while bacterial tests indicated negative results for mutagenicity without metabolic activation, chromosomal aberrations were noted with metabolic activation . In vivo studies revealed positive results in micronucleus tests in mice, suggesting potential genotoxic effects under certain conditions .

Endocrine Disruption

Recent studies have highlighted the endocrine-disrupting potential of 3M4NP. In a Hershberger assay using castrated immature rats, administration of 3M4NP led to significant alterations in organ weights and plasma testosterone levels, indicating its capacity to interfere with hormonal functions . This raises concerns about its impact on reproductive health.

Case Studies

-

Microbial Bioremediation:

A study involving Pseudomonas sp. JHN demonstrated the bacterium's ability to degrade 4-chloro-3-nitrophenol (a related compound) effectively in both sterile and non-sterile soils within two weeks. This suggests that similar bioremediation strategies could be applied to environments contaminated with 3M4NP . -

Environmental Impact Assessment:

An EPA report highlighted potential risks associated with nitrophenolic compounds in hydraulic fracturing operations, emphasizing the need for further investigation into their environmental persistence and toxicity .

Summary Table of Biological Activity

| Activity | Findings |

|---|---|

| Microbial Degradation | Strains like Burkholderia sp. SJ98 can degrade 3M4NP via catechol and hydroquinone pathways. |

| Enzymatic Activity | PnpA and PnpB are key enzymes in the degradation process with specific kinetic parameters established. |

| Toxicity | Significant adverse effects observed in animal studies; NOEL established at 100 mg/kg/day. |

| Genotoxicity | Mixed results; positive for chromosomal aberrations with metabolic activation. |

| Endocrine Disruption | Alters organ weights and hormone levels in rodent models indicating potential reproductive health risks. |

Propiedades

IUPAC Name |

4-methyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEXDUKMTVYBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879085 | |

| Record name | 3-NITRO-P-CRESOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS] | |

| Record name | 3-Nitro-p-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 3-Nitro-p-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2042-14-0, 68137-09-7 | |

| Record name | 4-Methyl-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2042-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(Or 4)-methyl-3-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-NITRO-P-CRESOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B422HUD6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.